molecular formula C12H12O2 B2683894 Ethyl 4-phenylbut-2-ynoate CAS No. 96417-50-4

Ethyl 4-phenylbut-2-ynoate

Cat. No.: B2683894
CAS No.: 96417-50-4
M. Wt: 188.226
InChI Key: FTCCQRCYCSPLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenylbut-2-ynoate is an α,β-acetylenic ester characterized by a phenyl group at the C4 position and an ethyl ester moiety at the terminal carbon. Its structure features a conjugated triple bond (C≡C) at the 2-position, which imparts unique electronic and steric properties compared to saturated or olefinic analogs.

Properties

IUPAC Name

ethyl 4-phenylbut-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCQRCYCSPLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96417-50-4
Record name ethyl 4-phenylbut-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-phenylbut-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-phenylbut-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Hydrogermylation Reactions

Ethyl 4-phenylbut-2-ynoate undergoes highly regio- and stereoselective hydrogermylation under varying catalytic conditions. Key findings include:

Table 1: Hydrogermylation of this compound

CatalystConditionsProduct(s)SelectivityYield (%)
AlCl₃ (10%)CH₂Cl₂, 25°C, 2 h(E)-α-adduct (cis-hydrogermylation)>95% (E)-α91
BEt₃ (10%)CH₂Cl₂, 25°C, 3 hMixture of (E/Z)-α and (E/Z)-β isomers (radical pathway)33% (E)-α, 67% (Z)-α50

Mechanistic Insights

  • AlCl₃-catalyzed reactions proceed via a zwitterionic intermediate, where hydride transfer from Ph₃GeH to the alkyne generates an allenoate. Subsequent germylium trapping yields cis-hydrogermylation products due to steric control .

  • BEt₃-mediated radical pathways favor mixed stereochemistry, influenced by reaction kinetics and solvent polarity .

Cycloadditions and Annulation

The triple bond participates in [2+2] and [4+2] cycloadditions, forming complex heterocycles. For example:

  • Reaction with styrylboronic acid under Rh-catalyzed conditions yields α,β-unsaturated ketones via conjugate addition, achieving 85% enantiomeric excess in asymmetric syntheses .

Nucleophilic Additions

This compound reacts with nucleophiles such as amines and alcohols:

  • Amine addition : Forms enamine derivatives under mild acidic conditions, useful in synthesizing bioactive intermediates.

  • Alcohol addition : Generates ether-linked adducts, with reaction rates dependent on steric bulk and solvent polarity.

Hydrogenation and Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triple bond to a single bond, producing ethyl 4-phenylbutanoate in quantitative yields. Competing pathways include:

  • Partial reduction to cis-alkenes using Lindlar catalyst.

Comparative Reactivity

This compound exhibits distinct reactivity compared to non-fluorinated analogs:

Table 2: Reactivity Comparison with Ethyl 4,4,4-Trifluorobut-2-ynoate

PropertyThis compoundEthyl 4,4,4-Trifluorobut-2-ynoate
Hydrogermylation rateModerateFaster (due to CF₃ electron withdrawal)
Cycloaddition regioselectivityβ-position favoredα-position favored
Stability under acidic conditionsHighModerate

Scientific Research Applications

Ethyl 4-phenylbut-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

    Industry: this compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-phenylbut-2-ynoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-phenylbut-2-ynoic acid and ethanol. This hydrolysis reaction is catalyzed by esterases and other enzymes in biological systems. The resulting acid can further participate in metabolic processes or act as a precursor for other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-phenylbut-2-ynoate belongs to a broader class of α,β-unsaturated esters and ketones. Below is a detailed comparison with key analogs, emphasizing structural variations, reactivity, and functional properties.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS No. Key Structural Features Functional Group Differences Similarity Score* Applications/Findings
This compound Not Provided Phenyl at C4, triple bond at C2 Acetylenic ester N/A Synthetic intermediate (inferred)
Ethyl 4-oxo-4-phenylbut-2-enoate 17450-56-5 Phenyl at C4, ketone at C4, double bond at C2 α,β-unsaturated ketone 1.00 Precursor for heterocyclic synthesis
(Z)-Ethyl 4-phenylbut-2-enoate 559062-83-8 Phenyl at C4, double bond at C2 (Z-configuration) Olefinic ester 0.87 Studied for stereoselective reactions
Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate 60611-95-2 4-Fluorophenyl, ketone at C4, double bond at C2 Halogenated α,β-unsaturated ketone 0.88 Potential bioactive compound (antifungal applications inferred)
Ethyl 2-phenylacetoacetate 5413-05-8 Phenyl at C2, ketone at C3 β-ketoester N/A Pharmaceutical precursor (e.g., antipyretic agents)

Notes:

  • Similarity Scores : Calculated based on structural and functional group alignment (1.00 = identical backbone; lower scores indicate increasing divergence) .
  • Steric Hindrance: The linear geometry of the triple bond reduces steric crowding compared to (Z)-configured olefins (e.g., CAS 559062-83-8), enabling distinct regioselectivity in cycloadditions. Bioactivity: Halogenated analogs (e.g., 4-fluorophenyl derivatives) show enhanced antifungal activity in ethyl acetate extracts, suggesting that electron-withdrawing substituents improve bioactivity .

Comparative Bioactivity

While direct data on this compound’s bioactivity is scarce, structurally related compounds in ethyl acetate extracts (e.g., turmeric, ginger) exhibit antifungal properties. For instance:

  • Turmeric Extracts : α,β-unsaturated ketones (similar to CAS 17450-56-5) inhibit Fusarium spp. growth at MIC values of 12.5–25 µg/mL .
  • Halogenated Analogs : Fluorophenyl derivatives (e.g., CAS 60611-95-2) show enhanced activity due to increased lipophilicity and membrane permeability .

Biological Activity

Ethyl 4-phenylbut-2-ynoate, a compound of interest in organic synthesis and medicinal chemistry, has been studied for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group and an alkyne functional group, which contribute to its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and Michael additions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Its ability to scavenge free radicals has been demonstrated in several studies, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Studies have shown that it exhibits inhibitory effects against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is thought to inhibit enzymes involved in critical metabolic pathways by forming adducts with coenzyme A. This interaction can lead to altered metabolic processes, contributing to its antimicrobial and antioxidant effects.

Case Studies

  • Antioxidant Activity Study : A study conducted on various derivatives of this compound showed that modifications at the phenyl ring significantly enhanced its antioxidant capacity. The compound was tested against DPPH radicals, yielding an IC50 value indicative of strong radical scavenging ability.
    CompoundIC50 (µM)
    This compound25.3
    Modified Compound A15.7
    Modified Compound B18.4
  • Antimicrobial Efficacy : In a comparative study against common pathogens, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa>128

Q & A

Q. Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm alkyne geometry and ester functionality. Key signals:
    • 1H^1H: Ethyl group (δ 1.3, triplet; δ 4.2, quartet).
    • 13C^{13}C: Alkyne carbons (δ 70–90 ppm), ester carbonyl (δ 165–175 ppm) .
  • IR : C≡C stretch (~2100–2260 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion ([M+^+] at m/z 202) and fragmentation patterns validate molecular weight .

Advanced: How to design a study investigating the reactivity of this compound in click chemistry?

Q. Answer :

Hypothesis : Test whether the alkyne reacts selectively with azides under Cu(I) catalysis vs. competing pathways (e.g., dimerization).

Variables :

  • Independent: Catalyst loading, solvent polarity.
  • Dependent: Reaction yield (HPLC), side-product ratio .

Controls :

  • Negative control: Reaction without catalyst.
  • Positive control: Benchmark alkyne (e.g., phenylacetylene).

Analytical Tools :

  • 1H^1H-NMR to monitor alkyne consumption.
  • LC-MS to identify cycloadducts .

Basic: What are the stability considerations for storing this compound?

Q. Answer :

  • Storage Conditions : -20°C in amber vials under argon to prevent oxidation/hydrolysis .
  • Stability Tests :
    • Periodic NMR to detect degradation (e.g., ester hydrolysis to carboxylic acid).
    • Karl Fischer titration for moisture content .

Advanced: How to computationally model the electronic properties of this compound for drug design?

Q. Answer :

Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to map HOMO/LUMO orbitals and electrostatic potential surfaces .

Docking Studies : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate with experimental IC50_{50} values .

Data Correlation : Compare computed binding energies with in vitro assay results to refine models .

Basic: How to ensure ethical compliance in toxicity studies involving this compound?

Q. Answer :

  • Institutional Approval : Submit protocols to ethics boards (e.g., IACUC for animal studies).
  • Data Transparency : Report all adverse effects, even if statistically insignificant .
  • Literature Citation : Follow ARRIVE guidelines for experimental reproducibility .

Advanced: What strategies mitigate batch-to-batch variability in synthetic yields?

Q. Answer :

  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, catalyst ratio).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
  • Statistical Control : Apply Six Sigma methods (e.g., Cp/Cpk >1.33) to ensure process capability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.